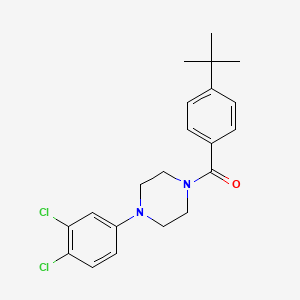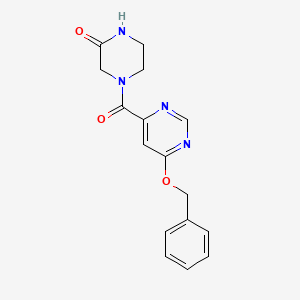![molecular formula C17H22N2O3 B2604500 4-{2-[3-(Propan-2-yl)phenoxy]propanoyl}morpholine-3-carbonitrile CAS No. 1384589-91-6](/img/structure/B2604500.png)
4-{2-[3-(Propan-2-yl)phenoxy]propanoyl}morpholine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{2-[3-(Propan-2-yl)phenoxy]propanoyl}morpholine-3-carbonitrile is a complex organic compound characterized by its unique structure, which includes a morpholine ring, a phenoxy group, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[3-(Propan-2-yl)phenoxy]propanoyl}morpholine-3-carbonitrile typically involves multiple steps, including the formation of the morpholine ring, the introduction of the phenoxy group, and the addition of the carbonitrile group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Detailed synthetic routes are often proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-{2-[3-(Propan-2-yl)phenoxy]propanoyl}morpholine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The phenoxy and morpholine groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phenoxy derivatives, while substitution reactions can produce a wide range of substituted morpholine compounds.
Scientific Research Applications
4-{2-[3-(Propan-2-yl)phenoxy]propanoyl}morpholine-3-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 4-{2-[3-(Propan-2-yl)phenoxy]propanoyl}morpholine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other morpholine derivatives and phenoxy compounds, such as:
- 4-{2-[3-(Propan-2-yl)phenoxy]propanoyl}morpholine
- 4-{2-[3-(Propan-2-yl)phenoxy]propanoyl}morpholine-3-carboxamide
Uniqueness
4-{2-[3-(Propan-2-yl)phenoxy]propanoyl}morpholine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-[2-(3-propan-2-ylphenoxy)propanoyl]morpholine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-12(2)14-5-4-6-16(9-14)22-13(3)17(20)19-7-8-21-11-15(19)10-18/h4-6,9,12-13,15H,7-8,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBKMVQQYRPSGHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)OC(C)C(=O)N2CCOCC2C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
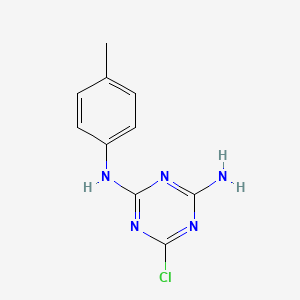

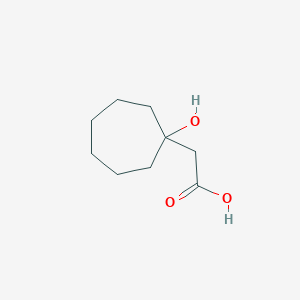
![ethyl 4-{4-[N'-(4-methyl-1,3-benzothiazol-2-yl)hydrazinecarbonyl]benzenesulfonyl}piperazine-1-carboxylate](/img/structure/B2604427.png)
![N-[(3-chlorophenyl)(cyano)methyl]-1-ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B2604428.png)
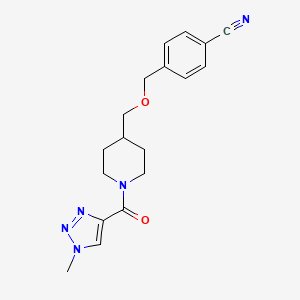
![4-fluoro-2-methyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B2604430.png)

![7-benzyl-1-(2-ethoxyethyl)-3,4,9-trimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2604432.png)
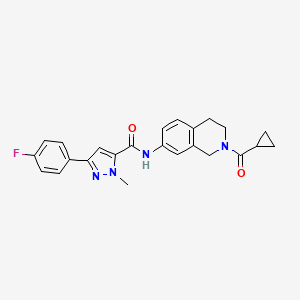
![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2604437.png)
